
4-(三氟甲基)烟酰胺
概述
描述
4-(Trifluoromethyl)nicotinamide is a chemical compound that is part of a broader class of nicotinamide derivatives. These compounds are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activities. The trifluoromethyl group in particular is known for enhancing the metabolic stability and bioavailability of pharmaceuticals, making 4-(Trifluoromethyl)nicotinamide a valuable intermediate for drug development .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinamide derivatives can involve various starting materials and optimized reactions. For instance, the synthesis of 4-(Trifluoromethyl)nicotinic acid, a related compound, was achieved using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide through a series of reactions including cyclization, chlorination, hydrogenolysis, and hydrolysis, with a total yield of 38.6% . Another related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, was synthesized using a trifluoromethylation process that is both safe and economical, highlighting the importance of developing efficient synthetic routes for these compounds .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)nicotinamide derivatives is characterized by the presence of a nicotinamide core, which is a nitrogen-containing heterocycle, and a trifluoromethyl group. The presence of these functional groups is crucial for the biological activity of these compounds. For example, the trifluoromethyl group is known to enhance binding interactions with biological targets .
Chemical Reactions Analysis
Nicotinamide derivatives, including those with the 4-(trifluoromethyl) group, can participate in various chemical reactions that are essential for their biological activity. For instance, some nicotinamide derivatives have been shown to inhibit tubulin polymerization, which is a critical process in cell division and a target for anticancer agents . The chemical reactivity of these compounds is also influenced by the presence of other substituents, which can be strategically modified to improve their biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)nicotinamide derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and metabolic stability. These properties are important for the pharmacokinetic profile of potential drug candidates. The specific physical and chemical properties of these compounds would be determined through experimental studies, including solubility, melting point, and stability tests .
科学研究应用
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These drugs have been found to exhibit numerous pharmacological activities .
3. Insecticide
- Application : 4-(Trifluoromethyl)nicotinamide (TFNA-AM) is a metabolite of Flonicamid . Flonicamid is a novel insecticide with a rapid inhibitory effect against aphid feeding .
- Methods : The compound is used as an active ingredient in insecticides . It works by inhibiting the feeding of aphids, thereby protecting crops .
- Results : The use of this compound has been found to be effective in controlling aphid populations, thereby improving crop yields .
4. Pain Management
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA for use in pain management .
- Methods : These drugs work by targeting the calcitonin gene-related peptide (CGRP) receptor . This receptor is involved in the transmission of pain signals in the nervous system .
- Results : Drugs containing the trifluoromethyl group have been found to be effective in managing pain .
5. Pesticide and Metabolite Reference Materials
- Application : 4-(Trifluoromethyl)nicotinamide is used as a reference material in the testing of pesticides and their metabolites .
- Methods : This compound is used as a standard in analytical chemistry to ensure the accuracy and reliability of the tests .
- Results : The use of this compound as a reference material helps to improve the quality and reliability of pesticide testing .
6. Superior Pest Control Properties
- Application : Trifluoromethylpyridines, which are related to 4-(Trifluoromethyl)nicotinamide, have superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods : These compounds work by disrupting the normal functioning of pests, thereby protecting crops .
- Results : The use of these compounds has been found to be more effective in controlling pests compared to traditional insecticides .
安全和危害
属性
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIWZYBJXUPIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382187 | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)nicotinamide | |
CAS RN |
158062-71-6 | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158062-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Trifluoromethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TRIFLUOROMETHYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4346BHK4MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
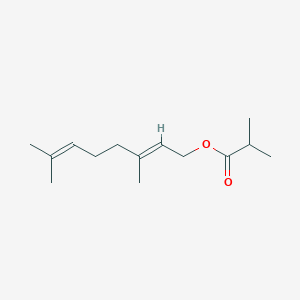
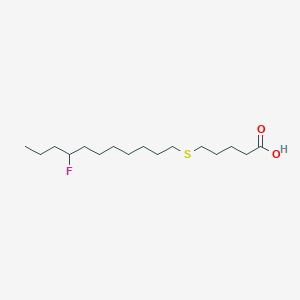
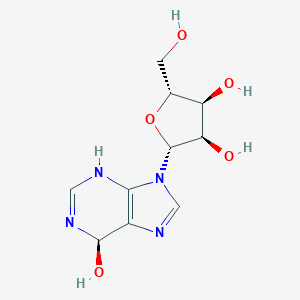
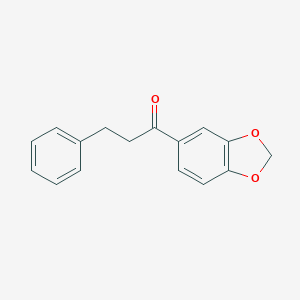
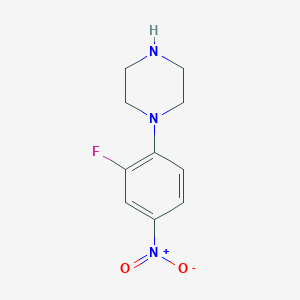
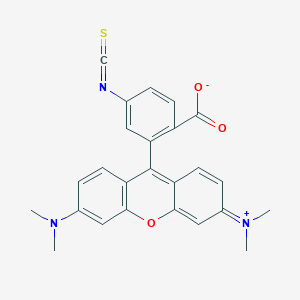

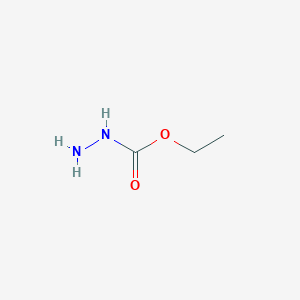
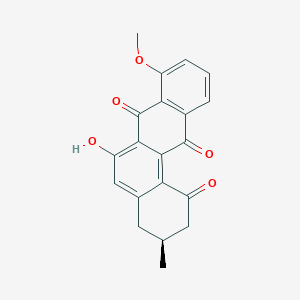
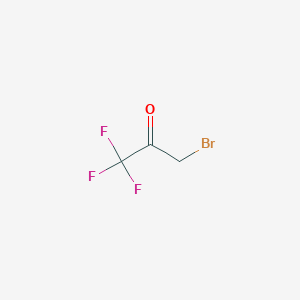
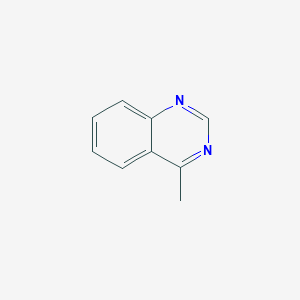
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)